

Application Note: Tracing Fatty Acid Synthesis with MK-4074 Using Stable Isotopes

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Compound of Interest

Compound Name: MK-4074

Cat. No.: B10800864

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Introduction

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical process in energy homeostasis. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a key therapeutic target. **MK-4074** is a potent, liver-specific dual inhibitor of ACC1 and ACC2.^[1]^[2] While it has been shown to effectively reduce hepatic steatosis by inhibiting DNL, it has also been observed to cause an unexpected increase in plasma triglycerides.^[1]^[2]^[3]

Stable isotope tracing is a powerful technique to quantitatively assess the flux through metabolic pathways in vivo. By introducing substrates labeled with stable isotopes (e.g., ^{13}C , ^2H), researchers can track the incorporation of these labels into downstream metabolites, such as fatty acids. This application note provides detailed protocols for utilizing stable isotope tracers, specifically ^{13}C -labeled acetate, to monitor the effects of **MK-4074** on fatty acid synthesis.

Principle

The protocol is based on the administration of a stable isotope-labeled precursor for fatty acid synthesis, such as $[1-^{13}\text{C}]$ acetate. In the liver, this labeled acetate is converted to acetyl-CoA, which is then incorporated into newly synthesized fatty acids. The extent of ^{13}C enrichment in

fatty acids, typically measured in very-low-density lipoprotein (VLDL)-triglycerides, reflects the rate of DNL. By comparing the isotopic enrichment in subjects treated with **MK-4074** to a control group, the inhibitory effect of the compound on DNL can be precisely quantified.

Data Presentation

The following tables summarize the quantitative data on the effects of **MK-4074** on de novo lipogenesis from preclinical and clinical studies.

Table 1: Effect of a Single Oral Dose of **MK-4074** on Hepatic De Novo Lipogenesis (DNL) in Male KKAY Mice

MK-4074 Dose (mg/kg)	Time Post-Dose (hours)	Mean Reduction in Hepatic DNL (%)
0.3 - 3	1	ID ₅₀ = 0.9 mg/kg
30	4	83
30	8	70
30	12	51

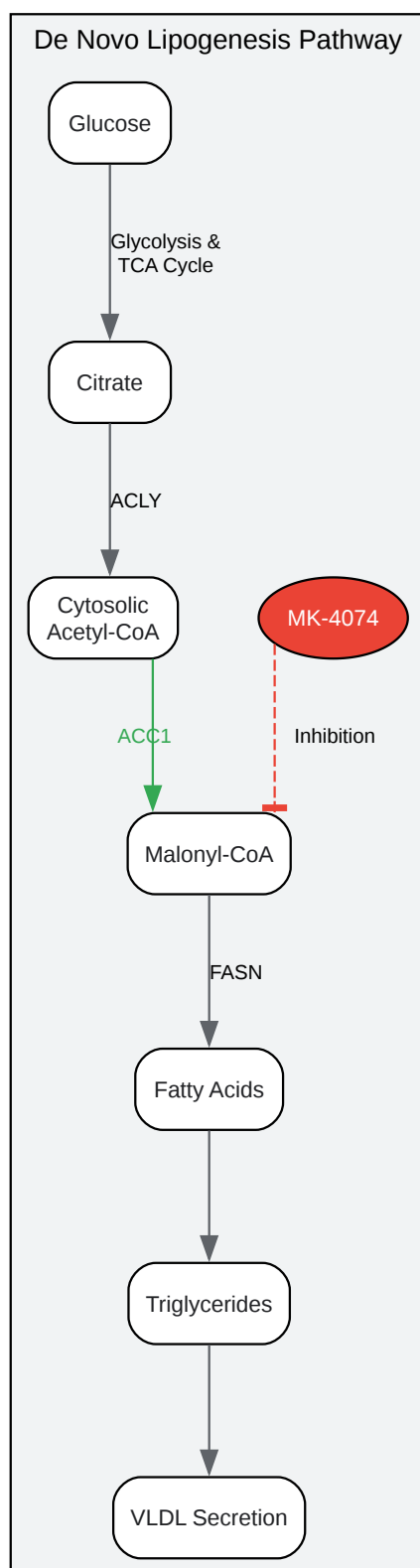
Table 2: Effect of a Single Dose of **MK-4074** on Fractional De Novo Lipogenesis (DNL) in Healthy Human Subjects

MK-4074 Dose	Mean Inhibition of Fractional DNL (%)
140 mg (single dose)	~96
70 mg (twice daily)	~91

Table 3: Effect of 4-Week **MK-4074** Treatment on Hepatic Steatosis and Plasma Triglycerides in Patients with NAFLD (NCT01431521)

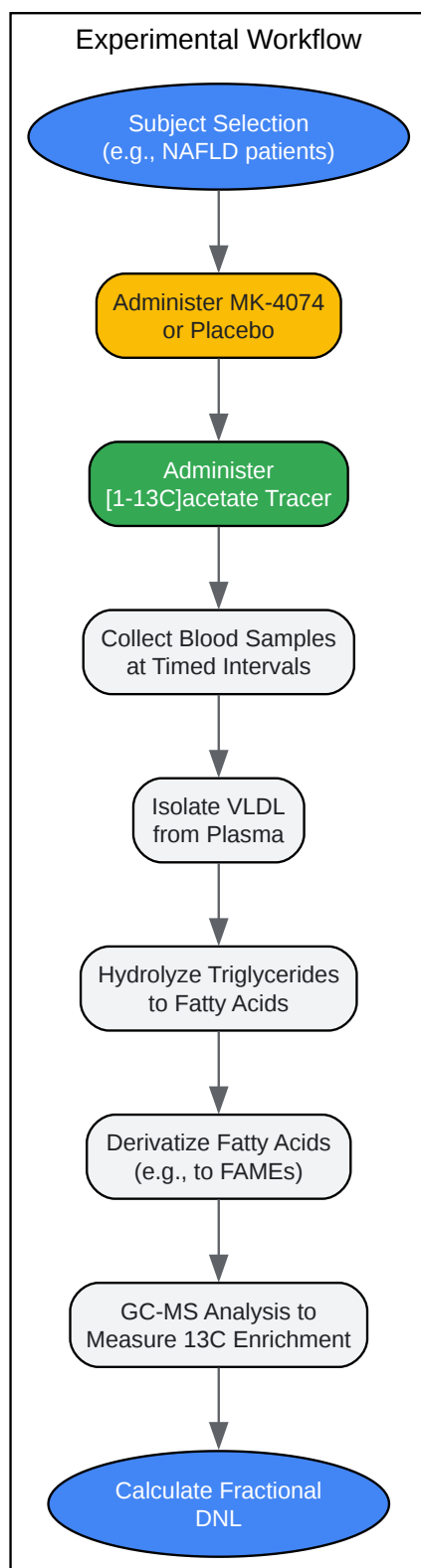
Treatment Group	Change in Liver Triglycerides (%)	Change in Plasma Triglycerides (%)
MK-4074 (200 mg twice daily)	-36	+200
Pioglitazone (30 mg once daily)	Not specified	No significant change
Placebo	Not specified	No significant change

Signaling Pathway and Experimental Workflow



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Figure 1: **MK-4074** inhibits ACC1, blocking malonyl-CoA production.



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Figure 2: Workflow for stable isotope tracing of DNL.

Experimental Protocols

In Vivo Stable Isotope Tracing of De Novo Lipogenesis in Human Subjects

This protocol is adapted from methodologies used in clinical trials assessing the effects of ACC inhibitors.

1. Materials and Reagents:

- **MK-4074** or placebo capsules
- Sterile [1-¹³C]acetate solution for infusion (GMP grade)
- Infusion pump
- EDTA-containing blood collection tubes
- Refrigerated centrifuge
- Ultracentrifuge
- Solvents for lipid extraction (e.g., chloroform, methanol)
- Reagents for fatty acid derivatization (e.g., BF₃-methanol or trimethylsilyldiazomethane)
- Internal standards (e.g., deuterated fatty acids)
- Gas chromatograph-mass spectrometer (GC-MS)

2. Subject Preparation:

- Subjects should be in a fasted state (e.g., overnight fast) before the study begins.
- A baseline blood sample is collected before administration of the drug and tracer.

3. **MK-4074** Administration:

- Administer a single oral dose of **MK-4074** or placebo at the beginning of the study. The timing of administration should be consistent across all subjects. For multi-dose studies, follow the prescribed dosing regimen.

4. Stable Isotope Tracer Infusion:

- A primed-continuous infusion of [1-¹³C]acetate is initiated.
 - Priming dose: A bolus injection to rapidly achieve isotopic steady state in the precursor pool.
 - Continuous infusion: A constant infusion to maintain the isotopic steady state. The infusion rate should be carefully controlled.

5. Blood Sampling:

- Collect blood samples into EDTA tubes at regular intervals during the infusion period (e.g., every 30-60 minutes).
- Immediately place the blood samples on ice and process to plasma by centrifugation at 4°C.
- Store plasma samples at -80°C until analysis.

6. VLDL Isolation:

- Thaw plasma samples on ice.
- Isolate the VLDL fraction by ultracentrifugation.

7. Lipid Extraction and Fatty Acid Analysis:

- Extract total lipids from the VLDL fraction using a method such as the Folch or Bligh-Dyer procedure.
- Hydrolyze the triglycerides to release free fatty acids.
- Derivatize the fatty acids to their methyl esters (FAMES) for GC-MS analysis.

- Analyze the FAMES by GC-MS to determine the isotopic enrichment of ^{13}C in palmitate.

8. Data Analysis:

- Calculate the fractional DNL by determining the incorporation of ^{13}C into palmitate relative to the precursor pool enrichment. Mass isotopomer distribution analysis (MIDA) is often used for these calculations.

Ex Vivo Hepatic De Novo Lipogenesis Measurement in Mice

This protocol is based on preclinical studies with **MK-4074**.

1. Materials and Reagents:

- **MK-4074** or vehicle solution for oral gavage
- DMEM with [^{14}C]acetate
- Scintillation counter
- Solvents for lipid extraction (chloroform, methanol)

2. Animal Treatment:

- Administer a single oral dose of **MK-4074** or vehicle to mice (e.g., male KKAY mice).

3. Tissue Collection and Preparation:

- At specified time points after dosing, euthanize the mice and immediately dissect the liver.
- Prepare liver slices of a consistent thickness.

4. Ex Vivo DNL Assay:

- Incubate the liver slices in DMEM containing [^{14}C]acetate for a defined period (e.g., 60 minutes) at 37°C .

- Stop the reaction and extract the lipid fraction from the liver slices using a chloroform:methanol mixture.

- Saponify the lipid fraction.

5. Measurement and Analysis:

- Measure the radioactivity in the saponified lipid fraction using a scintillation counter.
- The amount of radioactivity is proportional to the rate of DNL. Compare the results from **MK-4074**-treated mice to the vehicle-treated control group to determine the percentage of DNL inhibition.

Conclusion

The combination of **MK-4074** administration and stable isotope tracing provides a robust method for quantifying the in vivo effects of ACC inhibition on fatty acid synthesis. The detailed protocols and data presented in this application note offer a framework for researchers to design and execute studies aimed at understanding the metabolic consequences of targeting the DNL pathway. These methodologies are crucial for the preclinical and clinical development of novel therapeutics for metabolic diseases.

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References

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